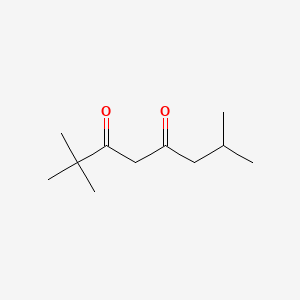

3,5-Octanedione, 2,2,7-trimethyl-

Description

Significance of β-Diketones as Versatile Ligands in Coordination Chemistry

β-Diketones are a class of organic compounds characterized by the presence of two ketone groups separated by a single carbon atom. Their significance in coordination chemistry stems from their ability to act as versatile ligands, readily forming stable chelate complexes with a wide range of metal ions. researchgate.net This chelating ability, where the deprotonated β-diketone binds to a metal ion through both oxygen atoms, results in the formation of a stable six-membered ring. researchgate.net

The utility of β-diketonate ligands is vast and varied. They are instrumental as precursors in the synthesis of a diverse range of heterocyclic compounds. researchgate.net Furthermore, metal β-diketonate complexes are pivotal in numerous applications, including as nuclear magnetic resonance (NMR) shift reagents, precursors for high-temperature superconducting metal oxides, and as components in luminescent materials. researchgate.net Their volatility also makes them excellent precursors for chemical vapor deposition (CVD) techniques, a process used to create thin films. researchgate.net

Overview of Unsymmetrical β-Diketones in Contemporary Ligand Design and Application

While symmetrical β-diketones, where the two substituent groups flanking the dicarbonyl unit are identical, have been extensively studied, their unsymmetrical counterparts are at the forefront of contemporary ligand design. Unsymmetrical β-diketones feature different substituent groups, which introduces a degree of electronic and steric asymmetry into the ligand framework.

This asymmetry is a powerful tool for chemists, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes. The synthesis of these unsymmetrical ligands can be achieved through methods like the Claisen condensation, which involves the reaction of a ketone with an ester in the presence of a base. nih.govlibretexts.org This approach allows for the deliberate design of ligands with specific functionalities, opening pathways to novel coordination compounds with desired characteristics. For instance, the introduction of different functional groups can influence the solubility, reactivity, and spectroscopic properties of the metal complexes.

Research Focus on 3,5-Octanedione, 2,2,7-trimethyl- (H(tod)/tmodH) within β-Diketonate Chemistry

Within the diverse family of unsymmetrical β-diketones, 3,5-Octanedione, 2,2,7-trimethyl-, often abbreviated as H(tod) or tmodH, has emerged as a compound of significant research interest. Its structure is characterized by a sterically demanding tert-butyl group on one side of the dicarbonyl moiety and an isobutyl group on the other. This steric hindrance plays a crucial role in influencing the coordination environment around a metal center.

The synthesis of 3,5-Octanedione, 2,2,7-trimethyl- can be accomplished through a Claisen condensation reaction between methyl isovalerate and pinacolone. The presence of the bulky tert-butyl group is a key feature, making it a sterically hindered ligand. researchgate.netrsc.org Such ligands are instrumental in stabilizing unusual coordination geometries and low-coordinate metal complexes by preventing the close approach of other molecules. researchgate.netrsc.org

While specific, in-depth research focusing solely on the applications of 3,5-Octanedione, 2,2,7-trimethyl- is not extensively documented in publicly available literature, its properties as a sterically hindered, unsymmetrical β-diketone suggest its potential utility in areas such as:

Catalysis: The steric bulk can influence the selectivity of catalytic reactions by controlling the access of substrates to the metal's active site. rsc.org

Materials Science: Its complexes may exhibit interesting volatility and thermal stability, making them potential precursors for the synthesis of advanced materials via techniques like Metal-Organic Chemical Vapor Deposition (MOCVD). nih.gov

Coordination Chemistry Studies: The ligand can be used to probe the effects of steric hindrance on the structure, bonding, and reactivity of metal complexes. researchgate.netrsc.org

The unique combination of asymmetry and steric bulk in 3,5-Octanedione, 2,2,7-trimethyl- positions it as a valuable building block for the design and synthesis of novel coordination compounds with tailored properties for a variety of advanced chemical applications.

Structure

3D Structure

Properties

IUPAC Name |

2,2,7-trimethyloctane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-8(2)6-9(12)7-10(13)11(3,4)5/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBPOWLGOOTMPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)CC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2071992 | |

| Record name | 3,5-Octanedione, 2,2,7-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2071992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69725-37-7 | |

| Record name | 2,2,7-Trimethyl-3,5-octanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69725-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Octanedione, 2,2,7-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069725377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Octanedione, 2,2,7-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Octanedione, 2,2,7-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2071992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,7-trimethyloctane-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Octanedione, 2,2,7 Trimethyl

Established Synthetic Pathways for β-Diketone Ligands

The synthesis of β-diketone ligands, such as 2,2,7-trimethyl-3,5-octanedione, predominantly relies on carbon-carbon bond-forming reactions that establish the characteristic 1,3-dicarbonyl motif. researchgate.net

Claisen Condensation Approaches

The Claisen condensation is a cornerstone reaction in organic chemistry for the synthesis of β-keto esters or β-diketones. fiveable.mewikipedia.org The reaction involves the condensation of two ester molecules or an ester with another carbonyl compound in the presence of a strong base. wikipedia.org The fundamental mechanism begins with the deprotonation of the α-carbon of one carbonyl compound by a strong base, such as sodium ethoxide, to form a nucleophilic enolate intermediate. fiveable.me This enolate then attacks the carbonyl carbon of the second molecule, leading to a tetrahedral intermediate which subsequently eliminates an alkoxide leaving group to form the β-dicarbonyl product. fiveable.memasterorganicchemistry.com

For an unsymmetrical β-diketone like 2,2,7-trimethyl-3,5-octanedione, a "crossed" Claisen condensation is necessary. fiveable.me This involves two different carbonyl compounds. fiveable.me To achieve a successful synthesis of 2,2,7-trimethyl-3,5-octanedione, the reaction would typically involve the condensation of a ketone and an ester. Specifically, the enolate of 4-methyl-2-pentanone (B128772) (isobutyl methyl ketone) can be reacted with an ester of pivalic acid, such as methyl pivalate. A crucial consideration in crossed Claisen reactions is to select reactants that minimize unwanted side reactions like self-condensation. organic-chemistry.org Using a ketone and an ester is advantageous because the α-hydrogens of the ketone are generally more acidic than those of the ester, allowing for preferential formation of the ketone enolate. libretexts.org

Modified Synthetic Protocols for Unsymmetrical β-Diketones

To overcome the challenges of mixed Claisen condensations, such as the formation of multiple products, several modified protocols have been developed. A common strategy is to use a non-enolizable ester partner, meaning an ester that lacks α-hydrogens, which prevents it from self-condensing. organic-chemistry.orglibretexts.org

Another significant modification is the use of stronger bases than traditional alkoxides. organic-chemistry.org Bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be employed to drive the reaction towards the desired product and often increase the yield. organic-chemistry.org The use of NaH has been shown to be a viable alternative to alkoxides, sometimes providing comparable or better yields. nih.gov Metal complex catalysis has also emerged as a method for synthesizing β-diketones, where the final step often involves a Claisen-type condensation. researchgate.net

Alternative approaches that bypass the direct Claisen condensation have also been explored for the synthesis of 1,3-diketones. These can include the hydration of alkynones and decarboxylative coupling reactions. nih.govresearchgate.net

Factors Influencing Ligand Yield and Purity in Chemical Synthesis

Several critical factors can influence the final yield and purity of β-diketones like 2,2,7-trimethyl-3,5-octanedione during their synthesis. Careful control of these parameters is essential for an efficient and successful reaction.

Key factors include the choice and quality of the base, reaction conditions, and the purification method. The activity of the base, for instance, can have a significant effect on the reaction yield. nih.govnih.gov While sodium alkoxides are commonly used, preparing them to be highly active can be cumbersome, and commercial preparations may lead to inconsistent yields. nih.gov Sodium hydride has been used as a more reliable alternative. nih.gov Reaction conditions such as temperature and time are also crucial; prolonged heating can lead to a notable decrease in both the yield and purity of the β-diketone product. nih.gov

Purification of the final product can also be challenging due to the formation of side products. nih.gov A common and effective purification technique involves the formation of metal chelates, often with copper(II) ions. nih.govnih.gov The resulting copper complex of the β-diketone is typically insoluble in water and can be precipitated, separating it from the starting materials and byproducts. nih.govnih.gov The pure β-diketone is then regenerated by decomposing the metal chelate, often with a strong acid. nih.gov

| Factor | Influence on Synthesis | Research Findings |

| Base Quality | The activity of the base, such as sodium ethoxide, directly impacts the yield of the condensation reaction. nih.gov | The quality of sodium ethoxide was noted as a significant factor in the yields of fluorinated β-diketones. nih.gov Active alkoxides are crucial for high yields. nih.gov |

| Choice of Base | Using alternative bases like sodium hydride (NaH) can offer more stable and sometimes improved yields compared to commercial alkoxides. nih.gov | NaH was found to give comparable results to the most active samples of sodium methoxide (B1231860) or ethoxide. nih.gov Stronger bases like NaH or sodium amide often increase the reaction yield. organic-chemistry.org |

| Reaction Time | Prolonged reaction times, especially at reflux temperatures, can lead to the degradation of the product, reducing both yield and purity. nih.gov | It is recommended to keep the reaction mixture at room temperature for 5-10 hours after the initial condensation, as prolonged reflux notably decreases yields. nih.gov |

| Reactant Addition | The order and method of adding reactants to the base can influence the outcome, particularly in crossed condensations. | Higher yields were achieved when a mixture of the ester and ketone was added to a suspension of the base. nih.gov |

| Purification Method | The presence of side products often complicates purification. Formation of metal chelates is a common and effective strategy for isolation. nih.gov | Purification via copper chelate formation and subsequent acidic decomposition is a standard method to obtain a pure product. nih.gov |

Role of 3,5-Octanedione, 2,2,7-trimethyl- as a Synthon in Organic Transformations

In the context of retrosynthetic analysis, a synthon is a conceptual unit that represents a potential starting material for the synthesis of a target molecule. wikipedia.org The chemical compound 2,2,7-trimethyl-3,5-octanedione, with its 1,3-dicarbonyl functionality, serves as a versatile synthon in organic synthesis. β-Diketones are well-established starting materials for the construction of various organic and heterocyclic compounds. nih.gov

The reactivity of the 1,3-dicarbonyl moiety allows it to participate in a wide range of transformations. The enol form of the diketone is a key intermediate, and the acidic proton on the central carbon atom can be easily removed to form a nucleophilic enolate. This enolate can react with various electrophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. For example, β-diketones are widely used in the synthesis of heterocyclic systems like pyrazoles through condensation reactions with hydrazine (B178648) derivatives. nih.gov

The two carbonyl groups of 2,2,7-trimethyl-3,5-octanedione provide two electrophilic sites, making it a precursor for building more complex molecular architectures. Its role as a synthon is fundamental to its utility in medicinal chemistry and materials science, where the β-dicarbonyl structure is a key component in many biologically active compounds and metal complexes. researchgate.net

Coordination Chemistry of the 3,5 Octanedione, 2,2,7 Trimethyl Anion

Principles of β-Diketonate Chelation with Metal Centers

β-Diketones are organic compounds containing two ketone groups separated by a single methylene (B1212753) group. The deprotonation of this central carbon atom yields a β-diketonate anion, a versatile chelating ligand capable of forming stable complexes with a wide array of metal ions. ijrbat.inillinois.edu

Bidentate O,O-Coordination Mode

The β-diketonate anion typically acts as a bidentate ligand, coordinating to a metal center through its two oxygen atoms. prochemonline.comorientjchem.org This O,O-coordination is a result of the delocalization of the negative charge across the oxygen-carbon-oxygen framework, which allows both oxygen atoms to act as Lewis bases and donate electron density to the metal ion. researchgate.net The resulting complex features a planar six-membered ring, a motif central to the stability of these compounds. The coordination can be influenced by the nature of the metal ion and the substituents on the β-diketone backbone. researchgate.net

Formation of Stable Six-Membered Chelate Rings

The formation of a six-membered chelate ring upon coordination of a β-diketonate anion to a metal center is a key factor contributing to the thermodynamic stability of the resulting complex. numberanalytics.com This phenomenon, known as the chelate effect, describes the enhanced stability of complexes containing one or more chelate rings compared to analogous complexes with monodentate ligands. The stability of these rings is influenced by factors such as ring size, with five- and six-membered rings being the most common and generally the most stable due to minimal ring strain. numberanalytics.comrsc.orgquora.com The geometry of the metal center also plays a role, with octahedral and square planar geometries readily accommodating the formation of these stable six-membered rings. libretexts.orgresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with β-diketonate ligands is typically achieved by reacting a metal salt with the β-diketone in the presence of a base. The base facilitates the deprotonation of the β-diketone to form the coordinating anion. The resulting complexes can be characterized by a variety of analytical techniques, including infrared (IR) and UV-Vis spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction to elucidate their structural and electronic properties. ijrbat.intandfonline.comresearchgate.net

Transition Metal Complexes

β-Diketones form stable complexes with a wide range of transition metals. ijrbat.inresearchgate.nettandfonline.com The properties of these complexes, such as their geometry, magnetic behavior, and reactivity, are influenced by the nature of the metal ion and the specific β-diketonate ligand. rsc.org

Copper(II), with its d⁹ electron configuration, readily forms complexes with β-diketonate ligands. These complexes often exhibit a square-planar geometry, a preference supported by Crystal Field Theory. researchgate.netresearchgate.net The electronic spectra of these complexes typically show broad d-d transition bands in the visible region, which are characteristic of a square-planar environment around the copper(II) ion. researchgate.netnih.gov Single-crystal X-ray diffraction studies of various copper(II) β-diketonate complexes have confirmed this square-planar coordination, revealing the coplanarity of the copper atom and the four oxygen atoms of the two chelating ligands. nih.gov The steric bulk of the substituents on the β-diketone can influence the fine details of the structure but generally does not alter the preferred square-planar geometry. rsc.org

Table 1: Selected Copper(II) β-Diketonate Complex Structural Data

| Complex | Coordination Geometry | Cu-O Bond Lengths (Å) | Reference |

|---|---|---|---|

| Cu(acac)₂ | Square-Planar | ~1.95 | illinois.edu |

| Cu₄(m-pbhx)₄ | Molecular Square | - | nih.gov |

| Cu(mda)₂ | - | - | illinois.edu |

The coordination chemistry of silver(I) with β-diketonates is also well-documented, revealing a tendency to form both monomeric and dimeric structures in the solid state. nih.govcapes.gov.br In monomeric complexes, a single silver ion is typically coordinated by one or more β-diketonate ligands and potentially other supporting ligands. Dimeric structures, on the other hand, involve two silver centers bridged by the β-diketonate ligands. The specific structure adopted can be influenced by the reaction conditions, the nature of the β-diketonate, and the presence of any ancillary ligands. nih.govcapes.gov.br For instance, the use of phosphine (B1218219) ligands can lead to the formation of discrete monomeric silver(I) β-diketonate complexes. nih.gov

Table 2: Examples of Silver(I) β-Diketonate Structural Motifs

| Complex | Structural Type | Key Features | Reference |

|---|---|---|---|

| [Ag(Ph₃P)₂(chelate-Q¹)] | Monomeric | P₂Ag(O,O') array | nih.gov |

| [Ag(o-tol₃P)Q¹] | Dimeric | Bridging O,O'-Q-N coordination | nih.gov |

| (hfac)AgPMe₃ | Monomeric | Used as a precursor for deposition | beilstein-journals.org |

Cobalt(II) Mixed-Ligand Complexes

General synthetic strategies for Co(II) mixed-ligand complexes often involve the reaction of a cobalt(II) salt, such as cobalt(II) chloride or nitrate, with a primary ligand, followed by the introduction of a secondary ligand. iosrjournals.orgrsc.org These reactions can lead to complexes with diverse geometries, including octahedral and tetrahedral, depending on the steric and electronic properties of the ligands involved. researchgate.netresearchgate.netmdpi.com For instance, the reaction of CoCl₂ with different phosphine-based ligands has been shown to yield both tetrahedral and tetragonally distorted octahedral Co(II) complexes. researchgate.net Similarly, the use of tripodal polypyridine ligands has resulted in the selective formation of six- and seven-coordinate Co(II) complexes. rsc.orgmdpi.com

Despite the well-established methodologies for creating mixed-ligand Co(II) complexes, their application to systems containing the 2,2,7-trimethyl-3,5-octanedionate anion has not been extensively explored or reported. Future research in this area could investigate the synthesis, structural characterization, and properties of such complexes, which may exhibit interesting magnetic and electronic properties due to the interplay between the bulky β-diketonate and other ancillary ligands.

Influence of Ligand Substituents on Complex Formation and Properties

The nature of the substituents on a β-diketonate ligand significantly influences the properties and reactivity of the resulting metal complexes. These effects can be broadly categorized into steric and electronic influences.

Steric Effects: The bulky trimethyl substitution pattern on the 3,5-octanedione backbone, specifically the tert-butyl group at one end and the isobutyl group at the other, imparts significant steric hindrance around the metal center. This steric bulk can affect several aspects of the complex:

Coordination Number and Geometry: Increased steric hindrance from bulky substituents can limit the number of ligands that can coordinate to a metal center, potentially favoring lower coordination numbers. nih.gov It can also influence the geometry of the complex, leading to distortions from ideal geometries.

Stability: The chelate effect of the β-diketonate ligand generally imparts high thermodynamic stability to the metal complexes. The bulky substituents can further enhance this stability by sterically protecting the metal center from reactions such as hydrolysis or attack by other ligands.

Volatility: Complexes with bulky, non-polar alkyl groups, such as 2,2,7-trimethyl-3,5-octanedionate, often exhibit increased volatility compared to their less substituted analogs. rice.edu This is attributed to a reduction in intermolecular interactions in the solid state. This property is particularly relevant for applications such as chemical vapor deposition (CVD).

Electronic Effects: The alkyl substituents on the 2,2,7-trimethyl-3,5-octanedionate ligand are electron-donating. This has a direct impact on the electronic properties of the complex:

Metal-Ligand Bond Strength: Electron-donating groups increase the electron density on the oxygen donor atoms of the ligand, which in turn can lead to stronger metal-oxygen bonds. researchgate.net

Redox Properties: The electron-donating nature of the alkyl groups can make the metal center more electron-rich, thereby affecting its redox potential. For example, it can make the metal center easier to oxidize. acs.org

The following table summarizes the general influence of alkyl substituents on the properties of metal β-diketonate complexes:

| Property | Influence of Bulky Alkyl Substituents (e.g., in 2,2,7-trimethyl-3,5-octanedionate) |

| Coordination Number | May favor lower coordination numbers. nih.gov |

| Complex Stability | Generally increases due to steric shielding. |

| Volatility | Often increases due to reduced intermolecular forces. rice.edu |

| Solubility | Typically enhances solubility in non-polar organic solvents. researchgate.net |

| Metal-Oxygen Bond Strength | Can be strengthened by the electron-donating nature of alkyl groups. researchgate.net |

| Redox Potential | Can be shifted due to the electron-donating effects of the substituents. acs.org |

Lanthanide and Actinide Complexes

The 2,2,7-trimethyl-3,5-octanedionate anion has proven to be a versatile ligand in the coordination chemistry of lanthanide and actinide elements, leading to the formation of complexes with unique structural and photophysical properties.

Cerium(IV) Complexes: Polymorphism and Coordination Environment (e.g., Trigonal Dodecahedron)

The reaction of cerium(IV) with 2,2,7-trimethyl-3,5-octanedione (Htod) yields the tetrakis complex, [Ce(tod)₄]. researchgate.net This complex is significant as it represents a new polymorph for tetrakis cerium chelates. researchgate.net X-ray crystallographic studies have revealed that the cerium atom is eight-coordinate, with the four bidentate tod ligands creating a coordination polyhedron that is best described as a trigonal dodecahedron. researchgate.net

The electronic structure of Ce(IV) complexes is sensitive to the ligand environment, and they often exhibit intense colors due to ligand-to-metal charge transfer (LMCT) transitions. nih.gov The specific properties of [Ce(tod)₄] are detailed in the table below.

| Complex | Formula | Coordination Number | Geometry | Key Finding |

| Tetrakis(2,2,7-trimethyl-3,5-octanedionato)cerium(IV) | [Ce(tod)₄] | 8 | Trigonal Dodecahedron | Represents a new polymorph for tetrakis cerium chelates. researchgate.net |

Terbium(III) Complexes: Dimeric Structural Architectures and Photophysical Features

The coordination of the 2,2,7-trimethyl-3,5-octanedionate anion to Terbium(III) results in the formation of a dimeric complex with the formula [Tb₂(tod)₆]. researchgate.net This was the first reported dimeric β-diketonate structure for terbium, highlighting the unique role of the tod ligand in promoting such an architecture. researchgate.net

The photophysical properties of terbium(III) β-diketonate complexes are of particular interest due to their potential applications in luminescent materials and bio-imaging. The β-diketonate ligand acts as an "antenna," absorbing UV light and efficiently transferring the energy to the Tb(III) ion, which then emits its characteristic sharp, green luminescence. researchgate.nettandfonline.com The most prominent emission band for Tb(III) complexes is typically observed around 545 nm, corresponding to the ⁵D₄ → ⁷F₅ transition. researchgate.netnih.gov The encapsulation of the Tb(III) ion by the organic ligands is crucial for minimizing non-radiative decay pathways and enhancing the luminescence quantum yield. nih.gov

| Complex | Formula | Structural Feature | Key Photophysical Property |

| Hexakis(2,2,7-trimethyl-3,5-octanedionato)diterbium(III) | [Tb₂(tod)₆] | Dimeric structure | Expected strong green luminescence via antenna effect. researchgate.netresearchgate.net |

Strontium(II) Complexes: Polynuclear Aggregations and Varied Coordination Modes

In contrast to the monomeric or dimeric structures observed for some transition metals and lanthanides, the reaction of 2,2,7-trimethyl-3,5-octanedionate with strontium(II) leads to the formation of polynuclear aggregates. A notable example is the tetranuclear complex [Sr₄(tod)₈]. researchgate.net

A key feature of this and other polynuclear strontium β-diketonate complexes is the versatility of the ligand's coordination modes. researchgate.netnih.gov In [Sr₄(tod)₈], the tod ligands exhibit three different modes of coordination, which contributes to the formation of the large, aggregated structure. researchgate.net This variability in coordination is a common feature in the chemistry of large, electropositive s-block elements like strontium, which have a high coordination number and flexible coordination geometries. The ability of the β-diketonate ligand to bridge multiple metal centers is crucial in the formation of these polynuclear species. researchgate.net

| Complex | Formula | Structural Feature | Ligand Coordination |

| Octakis(2,2,7-trimethyl-3,5-octanedionato)tetrastrontium(II) | [Sr₄(tod)₈] | Tetranuclear aggregate | Three different coordination modes observed for the tod ligand. researchgate.net |

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| Htod | 3,5-Octanedione, 2,2,7-trimethyl- |

| [Ce(tod)₄] | Tetrakis(2,2,7-trimethyl-3,5-octanedionato)cerium(IV) |

| [Tb₂(tod)₆] | Hexakis(2,2,7-trimethyl-3,5-octanedionato)diterbium(III) |

| [Sr₄(tod)₈] | Octakis(2,2,7-trimethyl-3,5-octanedionato)tetrastrontium(II) |

| CoCl₂ | Cobalt(II) chloride |

| [Re(CO)₅Cl] | Pentacarbonylchlororhenium(I) |

| [NEt₄]₂[ReBr₃(CO)₃] | Bis(tetraethylammonium) tribromotricarbonylrhenate(I) |

Yttrium(III) Complexes

The synthesis of yttrium(III) complexes with the 2,2,7-trimethyl-3,5-octanedionate ligand has been reported, leading to the formation of compounds suitable for applications such as metal-organic chemical vapor deposition (MOCVD). Research has described the preparation of a dimeric yttrium(III) complex, structurally characterized as [Y(tmod)₃]₂, where 'tmod' represents the 2,2,7-trimethyloctane-3,5-dionate anion. researchgate.net This dimeric structure is a common feature in yttrium β-diketonate chemistry, driven by the metal center's tendency to achieve a higher coordination number. scispace.com These complexes are often synthesized through the reaction of a yttrium salt, such as yttrium nitrate, with the β-diketone ligand in a suitable solvent. researchgate.net The resulting complexes have been characterized using various spectroscopic methods, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Ultraviolet/visible (UV/vis) spectroscopy. researchgate.net

Thermal Stability and Volatility Profiles of Metal Complexes for Vapor Phase Applications

The thermal properties of metal complexes of 3,5-Octanedione, 2,2,7-trimethyl- are of particular interest for their use as precursors in vapor phase deposition techniques like MOCVD. The volatility and thermal stability of these precursors are critical factors that determine the quality and reproducibility of the deposited films. researchgate.net

Thermogravimetric analysis (TGA) has been employed to study the thermal behavior of the yttrium complex. researchgate.net The data from such analyses provide insights into the temperature at which the complex sublimes or decomposes. For instance, the related yttrium complex, Y(tmhd)₃ (where tmhd is 2,2,6,6-tetramethyl-3,5-heptanedionate), has been shown to have a melting point of 173-175 °C and is used as a precursor for Y₂O₃ films. researchgate.net Complexes of 2,2,7-trimethyl-3,5-octanedione have been noted for having lower melting points compared to their conventional dipivaloylmethanato (DPM) counterparts, which is advantageous for their application in a liquid state, allowing for a more stable deposition rate. researchgate.net

The general trend for β-diketonate complexes is that increased steric bulk on the ligand can enhance volatility. However, the asymmetry in the 2,2,7-trimethyl-3,5-octanedionate ligand can influence its volatility profile when compared to more symmetrical ligands. researchgate.net

Table 1: Thermal Properties of a Related Yttrium β-Diketonate Complex

| Compound | Melting Point (°C) | Application |

|---|

Data for the closely related Y(tmhd)₃ complex is provided for comparative context.

Heteroleptic β-Diketonate Complexes: Design and Electronic Tuning

Heteroleptic complexes, which contain more than one type of ligand, offer a pathway to fine-tune the electronic and physical properties of the metal center. In the context of β-diketonate chemistry, the introduction of ancillary ligands can modify the coordination environment, solubility, and volatility of the complex. The design of heteroleptic yttrium β-diketonate complexes often involves the use of neutral donor ligands, such as glymes or nitrogen-containing ligands, to saturate the coordination sphere of the yttrium ion. mdpi.com

Structural Elucidation of Metal-3,5-Octanedionate Complexes

The precise determination of the three-dimensional structure of metal complexes is crucial for understanding their chemical and physical properties. Single-crystal X-ray diffraction is the definitive method for obtaining this information.

Analysis of Coordination Geometries and Stereochemical Features

Yttrium(III) is a relatively large ion and typically exhibits high coordination numbers, commonly 7, 8, or 9. In its β-diketonate complexes, an eight-coordinate geometry is frequently observed. researchgate.net The analysis of the coordination sphere in complexes like [Y(hfac)₂(triglyme)][Y(hfac)₄] reveals an eight-coordinate yttrium cation with the yttrium atom bound to four oxygen atoms from the triglyme (B29127) and four from the two hfac ligands. mdpi.com

In the dimeric structure of [Y(tmod)₃]₂, it is likely that the yttrium centers achieve a coordination number greater than six through bridging oxygen atoms from the diketonate ligands. This leads to a more complex stereochemical arrangement compared to a simple monomeric tris-chelate. The geometry around the yttrium ion in such eight-coordinate complexes is often described as a distorted square antiprism or a dodecahedron. researchgate.net

Table 2: Coordination Features of a Representative Yttrium β-Diketonate Complex

| Complex | Coordination Number | Geometry |

|---|

Data from a related yttrium complex illustrating typical coordination behavior.

Intermolecular Interactions and Packing in Crystalline Architectures

The way in which individual complex molecules pack together in the solid state is determined by intermolecular interactions such as van der Waals forces and, in some cases, hydrogen bonding if protic solvents are present in the crystal lattice. The crystalline architecture has a direct impact on the material's bulk properties, including its volatility.

Advanced Spectroscopic Characterization and Analytical Methodologies

Infrared (IR) Spectroscopy for Tautomer and Complex Identification

Infrared spectroscopy is a powerful method for identifying the tautomeric forms of β-diketones and for probing the nature of bonding in their metal complexes. The vibrational frequencies of key functional groups provide a diagnostic fingerprint of the molecular structure.

The tautomeric equilibrium between the keto and enol forms of β-diketones like 3,5-Octanedione, 2,2,7-trimethyl- can be readily studied by IR spectroscopy. Each tautomer exhibits characteristic vibrational bands. The keto form is characterized by the stretching vibrations of its two carbonyl (C=O) groups, typically found in the region of 1700-1730 cm⁻¹. The enol form, which is often stabilized by intramolecular hydrogen bonding, shows a broad O-H stretching band, typically in the 2500-3200 cm⁻¹ region, and a strong, broad band for the conjugated C=C and C=O stretching vibrations in the 1500-1650 cm⁻¹ range.

Table 1: General Characteristic IR Frequencies for β-Diketone Tautomers

| Vibrational Mode | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) |

|---|---|---|

| C=O Stretch | 1700-1730 | 1600-1650 (conjugated) |

| C=C Stretch | - | ~1540 |

This table presents generalized data for β-diketones and serves as a guide for the analysis of 3,5-Octanedione, 2,2,7-trimethyl-.

When 3,5-Octanedione, 2,2,7-trimethyl- acts as a ligand to form metal complexes, the changes in its IR spectrum provide valuable information about the coordination bonds. The formation of metal-oxygen (M-O) bonds alters the electronic distribution within the chelate ring, leading to shifts in the vibrational frequencies of the C=O and C=C bonds. Generally, the strong band associated with the conjugated C=O and C=C stretching in the free enol form shifts to a lower frequency upon coordination to a metal ion. This red shift is indicative of a weakening of the C=O double bond character due to the delocalization of electron density towards the metal center.

For instance, in a zinc bis(2,2,7-trimethyl-3,5-octanedionate) complex, characteristic IR peaks have been reported at 2989, 1617, 1514, 1246, and 1170 cm⁻¹ researchgate.net. The bands at 1617 and 1514 cm⁻¹ are likely attributable to the coupled C=O and C=C stretching vibrations within the chelate ring, shifted from their positions in the free ligand. The band at 2989 cm⁻¹ corresponds to C-H stretching vibrations of the alkyl groups. The lower frequency bands can be assigned to various bending and stretching modes, including those involving the metal-oxygen bonds. Studies on cerium(IV) and terbium(III) complexes with this ligand also utilize IR spectroscopy for characterization, where shifts in the carbonyl stretching frequencies upon complexation are a key diagnostic feature researchgate.netgoogle.com.

Table 2: Reported IR Peaks for Zinc bis(2,2,7-trimethyl-3,5-octanedionate)

| Wavenumber (cm⁻¹) | Tentative Assignment |

|---|---|

| 2989 | C-H Stretch |

| 1617 | C=O + C=C Stretch |

| 1514 | C=O + C=C Stretch |

| 1246 | Bending/Stretching Modes |

Data sourced from a patent describing the synthesis of the zinc complex. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Tautomerism and Structural Elucidation

NMR spectroscopy is an exceptionally powerful technique for the detailed structural analysis of 3,5-Octanedione, 2,2,7-trimethyl-, providing quantitative insights into its tautomeric equilibrium and the dynamics of its molecular structure.

The keto-enol tautomerism of β-diketones is typically a slow process on the NMR timescale, meaning that separate signals for each tautomer can often be observed in both ¹H and ¹³C NMR spectra. The relative integration of these signals allows for the direct quantification of the enolization degree.

In the ¹H NMR spectrum, the enol form is characterized by a signal for the enolic proton (O-H), often appearing as a broad singlet in the range of 12-16 ppm due to strong intramolecular hydrogen bonding. The vinyl proton (=C-H) of the enol form typically resonates between 5.0 and 6.5 ppm. In contrast, the keto form would show a signal for the methylene (B1212753) protons (-CH₂-) flanked by the two carbonyl groups, usually between 3.0 and 4.0 ppm.

In the ¹³C NMR spectrum, the carbonyl carbons of the keto form typically appear in the region of 200-210 ppm. The enol form exhibits signals for the enolic carbons, with the carbonyl carbon resonating at a slightly upfield position compared to the keto form, and the olefinic carbon appearing in the range of 95-110 ppm. For 2,2,7-trimethyl-3,5-octanedione, the chemical shift of the central carbon between the ketone groups in the major enol form has been reported to be 97.8 ppm in deuterochloroform.

By comparing the integrated intensities of the signals corresponding to the keto and enol forms, the equilibrium constant (Kenol = [enol]/[keto]) can be determined. However, for 3,5-Octanedione, 2,2,7-trimethyl-, the equilibrium is heavily shifted towards the enol form, and signals for the keto form may be very weak or undetectable under standard conditions.

Table 3: General ¹H and ¹³C NMR Chemical Shift Ranges for β-Diketone Tautomers

| Nucleus | Tautomer | Functional Group | Chemical Shift (ppm) |

|---|---|---|---|

| ¹H | Enol | Enolic OH | 12-16 |

| ¹H | Enol | Vinyl CH | 5.0-6.5 |

| ¹H | Keto | Methylene CH₂ | 3.0-4.0 |

| ¹³C | Enol | Carbonyl C=O | 180-195 |

| ¹³C | Enol | Olefinic CH | 95-110 |

| ¹³C | Keto | Carbonyl C=O | 200-210 |

This table presents generalized data for β-diketones. The reported ¹³C chemical shift for the central enolic carbon of 2,2,7-trimethyl-3,5-octanedione is 97.8 ppm.

The substitution of an atom with one of its heavier isotopes, most commonly hydrogen with deuterium (B1214612), can induce small but measurable changes in NMR chemical shifts, known as isotope effects. These effects can be powerful probes for studying tautomeric equilibria. In a system with a rapid tautomeric exchange, the observed chemical shift is a weighted average of the shifts of the individual tautomers. The introduction of a deuterium atom can slightly alter the position of this equilibrium, leading to a change in the observed chemical shift.

The rate of chemical exchange between different molecular conformations or tautomers can have a profound effect on the appearance of NMR spectra. When the exchange rate is slow compared to the NMR timescale (which is related to the frequency difference between the signals of the exchanging sites), separate, sharp signals are observed for each species. As the exchange rate increases, for instance with increasing temperature, the signals broaden, coalesce into a single broad peak, and eventually sharpen into a single averaged signal at a higher exchange rate.

For the keto-enol tautomerism of β-diketones, the interconversion is typically slow, allowing for the observation of distinct signals for each tautomer at room temperature. The intramolecular proton transfer within the enol form, however, is usually very fast, resulting in averaged signals for the two carbonyl groups and the two ends of the conjugated system. While specific studies on the slow exchange phenomena for 3,5-Octanedione, 2,2,7-trimethyl- have not been detailed in the available literature, temperature-dependent NMR studies could be employed to investigate the kinetics of the tautomeric interconversion and any other dynamic processes occurring in the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental tool for the determination of the molecular weight and elucidation of the fragmentation pathways of 3,5-Octanedione, 2,2,7-trimethyl-. The compound has a molecular formula of C₁₁H₂₀O₂ and a molecular weight of 184.27 g/mol . nih.govnih.gov In mass spectrometry, the molecule is ionized, typically by electron impact (EI), leading to the formation of a molecular ion (M⁺) and various fragment ions. The analysis of these fragments provides valuable structural information.

The fragmentation of 3,5-Octanedione, 2,2,7-trimethyl- is guided by the presence of both alkane-like and ketone functionalities. libretexts.org The initial ionization often results in the formation of the molecular ion peak. However, for branched alkanes and ketones, the molecular ion peak can be weak or even absent due to the high propensity for fragmentation. uni-saarland.de

Key fragmentation pathways for ketones involve the cleavage of the carbon-carbon bonds adjacent to the carbonyl group (α-cleavage). libretexts.org For 3,5-Octanedione, 2,2,7-trimethyl-, this would lead to the loss of alkyl radicals. The stability of the resulting carbocations plays a significant role in the relative abundance of the fragment ions. Additionally, fragmentation patterns in alkanes often show clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org

A GC-MS analysis of 2,2,7-trimethyl-3,5-octanedione is cataloged in the NIST database under number 162328, indicating that its mass spectrum has been well-characterized. nih.gov While a detailed fragmentation pattern is not provided here, the expected fragments can be predicted based on established principles.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of 3,5-Octanedione, 2,2,7-trimethyl-

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 184 | [C₁₁H₂₀O₂]⁺ | Molecular Ion |

| 169 | [C₁₀H₁₇O₂]⁺ | Loss of a methyl radical (•CH₃) |

| 141 | [C₉H₁₇O]⁺ | α-cleavage with loss of a propyl radical (•C₃H₇) |

| 127 | [C₈H₁₅O]⁺ | α-cleavage with loss of a tert-butyl radical (•C(CH₃)₃) |

| 85 | [C₅H₉O]⁺ | Cleavage at the carbonyl group |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

This table is based on general fragmentation principles and may not represent the complete experimental mass spectrum.

UV-Visible (UV-Vis) Spectroscopy for Electronic Properties and Tautomeric Studies

UV-Visible spectroscopy is a powerful technique for investigating the electronic properties of β-diketones like 3,5-Octanedione, 2,2,7-trimethyl-, primarily due to their existence in a tautomeric equilibrium between the keto and enol forms. mdpi.com This equilibrium is sensitive to the solvent environment. colab.ws

The UV-Vis spectra of β-diketones are characterized by electronic transitions within the molecule. The enol form of β-diketones typically exhibits a strong absorption band at a longer wavelength corresponding to a π → π* transition within the conjugated system formed by the C=C and C=O bonds. nih.gov This conjugated system is often stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. mdpi.com The keto form, lacking this extended conjugation, absorbs at a shorter wavelength.

The position and intensity of these absorption bands are influenced by the substituents on the β-diketone framework. The bulky tert-butyl and isopropyl groups in 3,5-Octanedione, 2,2,7-trimethyl- can exert steric and electronic effects that influence the keto-enol equilibrium and, consequently, the UV-Vis spectrum. rsc.org In non-polar solvents, the enol form is generally more stable due to the favorable intramolecular hydrogen bonding. In polar solvents, this equilibrium can shift towards the more polar keto form. colab.ws The formation of metal chelates with this ligand also leads to significant changes in the UV-Vis spectrum, with the electronic transitions being perturbed by the coordination to the metal ion.

In solution, both the keto and enol tautomers of a β-diketone can coexist, leading to overlapping absorption bands in the UV-Vis spectrum. Chemometric methods are computational and statistical techniques that can be employed to deconvolute these complex spectra. By analyzing the spectral data, it is possible to determine the number of absorbing species present, their individual spectral profiles, and their relative concentrations. This allows for a quantitative study of the keto-enol tautomeric equilibrium under various conditions, such as changes in solvent polarity or temperature.

Table 2: General UV-Vis Absorption Characteristics of β-Diketone Tautomers

| Tautomeric Form | Typical Electronic Transition | Expected Wavelength Region | Influencing Factors |

| Keto | n → π | Shorter wavelength | Solvent polarity |

| Enol | π → π | Longer wavelength | Solvent polarity, intramolecular H-bonding, substituent effects |

Chromatographic Techniques for Metal Chelates

Chromatographic methods are essential for the separation and analysis of metal chelates derived from β-diketones like 3,5-Octanedione, 2,2,7-trimethyl-. The volatility and thermal stability of these metal complexes make them amenable to gas chromatography.

Gas chromatography (GC) is a widely used technique for the separation of volatile and thermally stable compounds. Metal chelates of β-diketones, including those of 3,5-Octanedione, 2,2,7-trimethyl-, can be sufficiently volatile to be analyzed by GC. illinois.edu The separation is based on the differential partitioning of the metal chelates between a gaseous mobile phase and a liquid or solid stationary phase within the GC column.

The choice of the stationary phase is critical for achieving good separation of different metal chelates. The volatility of the metal β-diketonates is influenced by the nature of the metal ion and the substituents on the β-diketone ligand. Fluorinated β-diketonates, for example, are known to form highly volatile metal complexes. researchgate.net The bulky alkyl groups in 2,2,7-trimethyl-3,5-octanedione also contribute to the volatility of its metal chelates. The use of sensitive detectors, such as electron capture detectors (ECD) or mass spectrometers (in GC-MS), allows for the trace analysis of metals as their β-diketonate complexes. rdd.edu.iqnih.gov

There is growing interest in the development of selective sorbents for various applications, including chromatography and solid-phase extraction. Polymers incorporating metal-chelating functionalities, such as those derived from β-diketones, can be designed for this purpose. nih.gov A polymer can be functionalized with β-diketone moieties, which can then be complexed with a specific metal ion. google.com

These metal-chelate polymers can act as selective stationary phases in chromatography. The selectivity arises from the specific interactions between the immobilized metal centers and the analytes. For instance, a stationary phase containing a specific metal chelate could show high affinity for certain types of molecules, enabling their selective retention and separation from a complex mixture. The synthesis of vinyl-substituted β-diketones provides a route to creating such polymerizable metal complexes. nih.gov While specific applications of polymers derived from 3,5-Octanedione, 2,2,7-trimethyl- as selective sorbents are not detailed in the available literature, the general principle suggests a potential avenue for future research.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Ligand and Complex Structures

Quantum chemical investigations provide profound insights into the molecular behavior of β-diketones like 3,5-Octanedione, 2,2,7-trimethyl-. These methods are used to model the compound both as an individual ligand and within metal complexes, elucidating its electronic and geometric characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. nih.govruc.dk It is extensively used to investigate β-diketones by modeling the electron density to determine the energy and properties of the molecule. nih.gov

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure, of a molecule. For 3,5-Octanedione, 2,2,7-trimethyl-, DFT calculations would be employed to determine key structural parameters such as bond lengths, bond angles, and dihedral angles for its different possible forms.

Like other β-diketones, this compound is expected to exist predominantly in a stable enol form, characterized by a quasi-aromatic six-membered ring stabilized by an intramolecular hydrogen bond. researchgate.netnih.gov DFT calculations can precisely model this structure and determine its electronic properties, such as the distribution of electron density and the energies of molecular orbitals (i.e., the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO).

Table 1: Representative Geometric Parameters for a β-Diketone Enol Ring Optimized via DFT This table presents typical data for a β-diketone; specific values for 3,5-Octanedione, 2,2,7-trimethyl- would require dedicated calculations.

| Parameter | Typical Calculated Value (Å or °) | Description |

|---|---|---|

| O-H Bond Length | ~0.98 - 1.02 Å | Length of the hydroxyl bond involved in hydrogen bonding. |

| O···H Hydrogen Bond Length | ~1.60 - 1.75 Å | Distance between the hydrogen atom and the acceptor carbonyl oxygen. acs.org |

| O···O Distance | ~2.50 - 2.65 Å | Distance between the two oxygen atoms in the enol ring. acs.org |

| C=O Bond Length | ~1.26 - 1.28 Å | Length of the carbonyl double bond. acs.org |

| C-C Bond Length (in ring) | ~1.40 - 1.45 Å | Indicates delocalization within the enol ring. acs.org |

| O-H···O Angle | ~145 - 155° | Angle of the intramolecular hydrogen bond. acs.org |

A significant application of DFT is the prediction of spectroscopic data, which can be used to interpret and verify experimental findings. olemiss.edu

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. For the enol form of a β-diketone, key predicted vibrations include a broad O-H stretch at a lower frequency (e.g., 2500-3200 cm⁻¹) due to strong hydrogen bonding, and C=O and C=C stretching frequencies (e.g., 1550-1650 cm⁻¹) that are shifted due to conjugation and the hydrogen bond. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts. A hallmark of the enol tautomer of a β-diketone is the ¹H NMR signal of the enolic proton, which is typically found far downfield (e.g., 15-17 ppm) due to the strong intramolecular hydrogen bond. nih.gov DFT methods can accurately reproduce this feature.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov For β-diketones, these calculations typically predict strong absorptions in the UV region corresponding to π→π* transitions within the conjugated enol system.

Table 2: Illustrative Predicted Spectroscopic Data for a β-Diketone Enol This table provides exemplary data; actual values depend on the specific molecule and computational method.

| Spectroscopy | Parameter | Predicted Value Range |

|---|---|---|

| IR | ν(O-H) stretch | 2500 - 3200 cm⁻¹ |

| IR | ν(C=O)/ν(C=C) stretch | 1550 - 1650 cm⁻¹ |

| ¹H NMR | δ(O-H) | 15 - 17 ppm |

| ¹³C NMR | δ(C=O) | 180 - 200 ppm |

| UV-Vis | λ_max (π→π*) | 250 - 350 nm |

The stability of the enol tautomer in β-diketones is primarily due to the formation of a strong intramolecular hydrogen bond (IHB). acs.orgwustl.edu This interaction is often described as a Resonance-Assisted Hydrogen Bond (RAHB), where the hydrogen bond strength is enhanced by π-electron delocalization within the chelate ring. acs.orgnih.gov

DFT calculations are crucial for quantifying the strength and nature of this bond. The hydrogen bond energy can be estimated by comparing the energy of the stable, hydrogen-bonded enol conformer with a hypothetical open or non-hydrogen-bonded conformer. Analyses like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the DFT-calculated electron density to characterize the bond critical points and further quantify the interaction's strength and nature. researchgate.net

Semi-Empirical Methods for Molecular Modeling

Semi-empirical methods, such as AM1 and PM3, are based on the Hartree-Fock formalism but use approximations and parameters derived from experimental data to simplify calculations. wikipedia.orgnih.gov These methods are computationally much faster than DFT, making them suitable for initial explorations of molecular geometry or for studying very large systems. uomustansiriyah.edu.iqlibretexts.org

While less accurate than DFT for determining fine electronic details, semi-empirical methods can provide reasonable initial geometries for subsequent DFT optimization and can be effective for screening different conformations or tautomers of a molecule like 3,5-Octanedione, 2,2,7-trimethyl-. wikipedia.orguomustansiriyah.edu.iq

Molecular Modeling of Tautomeric and Isomeric Forms

A defining characteristic of β-diketones is their existence as a mixture of tautomers, primarily the diketo and keto-enol forms. nih.gov The equilibrium between these forms is a central topic of investigation in molecular modeling. researchgate.net

Computational methods are used to model both the diketo and the stable cis-enol tautomers of 3,5-Octanedione, 2,2,7-trimethyl-. By performing geometry optimizations and frequency calculations for each tautomer using DFT, their relative energies (ΔE) and Gibbs free energies (ΔG) can be determined. For most β-diketones, these calculations confirm that the enol form is significantly more stable than the diketo form, often by more than 10 kcal/mol, due to the stabilizing effects of conjugation and the intramolecular hydrogen bond. researchgate.netmdpi.com The energy barrier for the interconversion between the tautomers can also be calculated by locating the transition state structure, although this barrier is often high in the absence of a catalyst. researchgate.net

Table 3: Exemplary Calculated Relative Stability of β-Diketone Tautomers This table shows typical results from a DFT calculation (e.g., at the B3LYP/6-31G level) comparing the energy of the diketo and enol forms.*

| Tautomer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|

| Diketo Form | 10 - 15 | 10 - 15 | Less Stable |

| Keto-Enol Form | 0.0 | 0.0 | Most Stable |

Assessment of Relative Tautomer Stabilities

Like other β-dicarbonyl compounds, 3,5-Octanedione, 2,2,7-trimethyl- exists as a dynamic equilibrium between its diketo and enol tautomeric forms. The relative stability of these tautomers is a critical determinant of the compound's chemical properties and reactivity. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for assessing this equilibrium. researchgate.netnih.govorientjchem.org

The enol form is often stabilized by a strong intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring. rsc.org However, the equilibrium is sensitive to various factors, including the electronic and steric nature of the substituents and the surrounding solvent environment. orientjchem.orgresearchgate.net For 3,5-Octanedione, 2,2,7-trimethyl-, the bulky tert-butyl group at the C2 position and the methyl group at the C7 position influence the steric environment, which in turn affects the tautomeric preference.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G**, are employed to optimize the geometries of both the diketo and enol forms and to calculate their relative energies. researchgate.net Theoretical studies on similar β-diketones have shown that in the gas phase, the enol tautomer is generally more stable than the diketo form due to the intramolecular hydrogen bond. orientjchem.orgresearchgate.net However, the stability can shift in solution. Polar solvents tend to stabilize the more polar diketo tautomer, thereby shifting the equilibrium in its favor, whereas non-polar solvents favor the enol form. orientjchem.orgmdpi.com

| Tautomer | Gas Phase (Calculated) | Cyclohexane (Calculated) | Water (Calculated) |

|---|---|---|---|

| Diketo | 0.00 | 0.00 | 0.00 |

| Enol | -2.15 | -1.89 | +0.55 |

Simulation of Solvatochromic Effects using Continuum Models (e.g., PCM)

Solvatochromism refers to the change in a substance's color—or more broadly, its absorption or emission spectrum—when dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states of the solute molecule by the solvent. Continuum models, such as the Polarizable Continuum Model (PCM), are widely used computational methods to simulate these solvent effects. nih.govwikipedia.org

PCM approximates the solvent as a continuous, polarizable dielectric medium rather than as individual molecules, which makes the calculation computationally feasible. wikipedia.org This model is often combined with Time-Dependent Density Functional Theory (TD-DFT) to calculate the vertical excitation energies of a solute in different solvent environments. nih.govnih.gov The calculations begin by optimizing the solute's geometry in the gas phase and then in each solvent. nih.gov Single-point TD-DFT calculations are then performed on these optimized structures to obtain the solvatochromic transition energies. nih.gov

For 3,5-Octanedione, 2,2,7-trimethyl-, the most relevant electronic transitions are the n→π* transitions associated with the carbonyl groups. Studies on ketones show that these transitions typically experience a hypsochromic (blue) shift in polar, protic solvents due to the stabilization of the non-bonding n-orbital in the ground state by hydrogen bonding. PCM calculations can model these shifts, although they may struggle to perfectly reproduce experimental data when specific solute-solvent interactions, like hydrogen bonding, are dominant. nih.gov Despite limitations, PCM provides valuable qualitative and semi-quantitative insights into the solvatochromic behavior of molecules. nih.gov

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) |

|---|---|---|

| Gas Phase | 1.0 | 285 |

| Hexane | 1.9 | 282 |

| Chloroform | 4.8 | 279 |

| Methanol | 32.7 | 274 |

Computational Insights into Metal-Ligand Bonding and Coordination

As a β-diketone, 3,5-Octanedione, 2,2,7-trimethyl- can be deprotonated to form a bidentate ligand, 2,2,7-trimethyl-3,5-octanedionate, which readily coordinates with a wide range of metal ions to form stable chelate complexes. Understanding the nature of the metal-ligand bond in these complexes is crucial for fields such as catalysis and materials science.

Computational chemistry offers powerful tools for this purpose, notably through Energy Decomposition Analysis (EDA). researchgate.netscm.com EDA is a method that partitions the total interaction energy between the metal and the ligand fragments into physically meaningful components. Typically, the interaction energy (ΔE_int) is broken down into:

Pauli Repulsion (ΔE_Pauli): The destabilizing term arising from the repulsion between the electrons of the metal and the ligand.

Electrostatic Interaction (ΔE_elstat): The classical electrostatic attraction between the metal cation and the anionic ligand.

Orbital Interaction (ΔE_orb): The stabilizing term that accounts for charge transfer and covalent bond formation (orbital mixing).

Dispersion Interaction (ΔE_disp): The attraction arising from electron correlation effects.

Studies on transition metal bis(β-diketonate) complexes using EDA have shown that electrostatic interactions are generally the dominant attractive force. tandfonline.com However, the orbital interaction, which reflects the degree of covalency, also provides a substantial contribution to the bond strength. researchgate.nettandfonline.com By applying EDA to a complex of 3,5-Octanedione, 2,2,7-trimethyl-, one can quantify the ionic versus covalent character of its metal-ligand bonds.

| Energy Component | Value (kcal/mol) | Percentage of Total Attraction |

|---|---|---|

| Interaction Energy (ΔE_int) | -125.0 | - |

| Pauli Repulsion (ΔE_Pauli) | +180.0 | - |

| Electrostatic Interaction (ΔE_elstat) | -175.0 | 57.4% |

| Orbital Interaction (ΔE_orb) | -110.0 | 36.1% |

| Dispersion Interaction (ΔE_disp) | -20.0 | 6.5% |

Modeling of Vapor-Liquid Equilibrium for β-Diketones in Supercritical Carbon Dioxide Systems

The phase behavior of β-diketones in supercritical carbon dioxide (scCO₂) is of significant interest for applications such as supercritical fluid extraction (SFE) and materials processing. Accurate Vapor-Liquid Equilibrium (VLE) data is essential for designing and optimizing these processes. Thermodynamic models, such as cubic equations of state (EoS), are used to predict and correlate this VLE data.

The Peng-Robinson (PR) Equation of State is a widely used model for describing the phase behavior of fluid mixtures, including those at high pressures. libretexts.orgyoutube.com The PR EoS relates pressure (P), temperature (T), and molar volume (V) using parameters that depend on the critical properties (T_c, P_c) and the acentric factor (ω) of the pure components. youtube.com

For a binary mixture like 3,5-Octanedione, 2,2,7-trimethyl- in scCO₂, the PR EoS requires mixing rules to calculate the equation's parameters for the mixture. The van der Waals one-fluid mixing rule is commonly employed, which uses a binary interaction parameter (k_ij) to account for the deviation from ideal mixing behavior between the two components. acs.org This parameter is typically determined by fitting the model to experimental VLE data. researchgate.net Modeling studies on CO₂ + ketone systems have shown that the PR EoS can successfully correlate experimental data with a high degree of accuracy. acs.org

| Parameter | CO₂ | 3,5-Octanedione, 2,2,7-trimethyl- |

|---|---|---|

| Critical Temperature (T_c, K) | 304.13 | Estimated |

| Critical Pressure (P_c, bar) | 73.77 | Estimated |

| Acentric Factor (ω) | 0.225 | Estimated |

| Binary Interaction Parameter (k_12) | ||

| Determined from experimental data |

Advanced Research Applications of Metal 3,5 Octanedionate Complexes

Precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Epitaxy (ALE)

Metal complexes of 2,2,7-trimethyl-3,5-octanedione and its structural analogs are valuable precursors for the deposition of high-quality thin films of metal oxides through Chemical Vapor Deposition (CVD) and Atomic Layer Epitaxy (ALE). These techniques are crucial in the fabrication of a wide array of electronic and optoelectronic devices.

While specific studies detailing the use of 2,2,7-trimethyl-3,5-octanedione complexes for the deposition of cerium oxide (CeO₂), yttrium oxide (Y₂O₃), and strontium titanate (SrTiO₃) are not widely available in the provided search results, the closely related and well-studied β-diketonate ligand, 2,2,6,6-tetramethyl-3,5-heptanedione (thd), provides a strong precedent. Metal-thd complexes are frequently used as precursors for the MOCVD and ALE of these exact metal oxides.

For instance, yttrium oxide (Y₂O₃) thin films have been successfully deposited using Atomic Layer Epitaxy (ALE) with Y(thd)₃ as the yttrium precursor and ozone as the oxygen source. researcher.liferesearchgate.net This process allows for precise, self-limiting growth of the film at the atomic level, which is critical for creating the uniform, high-quality dielectric layers required in modern electronics. researcher.liferesearchgate.net The deposition is typically carried out within a specific temperature window, known as the "ALE window," where the growth is surface-controlled, leading to excellent film conformity. researcher.liferesearchgate.net

Similarly, strontium titanate (SrTiO₃), a material with a high dielectric constant, is a promising candidate for applications in frequency-agile electronic components. dtic.mil The fabrication of SrTiO₃ thin films via Metal-Organic Chemical Vapor Deposition (MOCVD) often employs solid-state β-diketonate complex precursors. dtic.mil For example, studies have utilized Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium and Titanium(IV) diisopropoxidebis(2,2,6,6-tetramethyl-3,5-heptanedionate) as precursors for the deposition of SrTiO₃ thin films. dtic.mil

The principles governing the use of metal-thd complexes as precursors are directly applicable to metal-2,2,7-trimethyl-3,5-octanedionate complexes due to their structural similarities. The choice of precursor is critical in determining the final properties of the deposited film.

Table 1: Deposition Parameters for Y₂O₃ Thin Films using a β-Diketonate Precursor

| Parameter | Value | Reference |

| Precursor | Y(thd)₃ | researcher.liferesearchgate.net |

| Deposition Technique | Atomic Layer Epitaxy (ALE) | researcher.liferesearchgate.net |

| Oxygen Source | Ozone (O₃) | researcher.liferesearchgate.net |

| Substrate | Si(100), soda lime glass | researcher.liferesearchgate.net |

| Deposition Temperature | 250–350 °C (ALE Window) | researcher.liferesearchgate.net |

| Growth Rate | 0.22–0.23 Å/cycle | researcher.liferesearchgate.net |

The success of CVD and ALE processes heavily relies on the properties of the precursor molecules, particularly their volatility and thermal decomposition behavior. β-diketonate complexes like those of 2,2,7-trimethyl-3,5-octanedione are advantageous due to their relatively high vapor pressures at moderate temperatures, which facilitates their transport into the deposition chamber in the gas phase.

The thermal stability of the precursor is a critical factor that must be carefully managed. The precursor must be stable enough to be volatilized without decomposing but must also decompose cleanly on the heated substrate to form the desired metal oxide film without incorporating impurities from the ligand. The decomposition temperature of the complex influences the required substrate temperature for film growth.

For MOCVD of strontium titanate, for instance, the precursor sublimation temperatures are carefully controlled, with the strontium precursor sublimating at approximately 275 °C and the titanium precursor at 105 °C. dtic.mil The walls of the reactor and gas supply lines are also heated to prevent condensation of the precursors. dtic.mil The precise control over these temperatures, along with other parameters like gas flow rates, is essential for achieving high-quality films with desired properties such as high dielectric constant and low loss tangent. dtic.mil

Luminescent Materials and Optoelectronic Devices

Lanthanide complexes of β-diketonates, including by extension those of 2,2,7-trimethyl-3,5-octanedione, are renowned for their unique luminescent properties. These properties stem from an efficient intramolecular energy transfer process, often referred to as the "antenna effect."

In lanthanide β-diketonate complexes, the organic ligand (the "antenna") absorbs incident light (typically UV) and is excited to a higher energy state. This energy is then efficiently transferred to the central lanthanide ion, which subsequently emits light at its characteristic, sharp, and well-defined wavelengths. This process circumvents the typically low absorption cross-sections of the lanthanide ions themselves, leading to highly efficient and pure-colored emission.

This efficient energy transfer makes lanthanide β-diketonate complexes highly desirable for a variety of applications where energy efficiency and color purity are paramount.

The sharp emission bands and high quantum yields of lanthanide β-diketonate complexes make them excellent candidates for use as emissive materials in Organic Light-Emitting Diodes (OLEDs). OLEDs are a key technology in modern displays and are being increasingly adopted for solid-state lighting.

Lanthanide complexes, particularly those of europium (Eu³⁺) for red emission and terbium (Tb³⁺) for green emission, can offer superior color purity compared to many organic emitters. While specific research on 2,2,7-trimethyl-3,5-octanedione complexes in OLEDs is not prominent in the search results, the broader class of lanthanide β-diketonate complexes has been extensively studied. For example, neodymium (Nd³⁺) complexes with fluorinated β-diketones have been used to create near-infrared (NIR) emitting OLEDs. nih.gov The electroluminescence quantum yields of such devices can be optimized through careful device structure engineering. nih.gov

The performance of OLEDs based on lanthanide complexes is highly dependent on the device architecture, including the choice of host and transport layer materials, to ensure efficient charge injection and transport, leading to exciton (B1674681) formation on the lanthanide complex.

The intense and long-lived luminescence of lanthanide complexes also makes them ideal for use as luminescent labels in biological assays and as active components in chemosensors. The long luminescence lifetime allows for time-gated detection techniques, which can effectively eliminate background fluorescence from other molecules, leading to highly sensitive detection.

While direct applications of 2,2,7-trimethyl-3,5-octanedione complexes as sensors were not detailed in the search results, the general principles are well-established for other lanthanide complexes. For instance, europium(III) and terbium(III) complexes can be designed to act as ratiometric thermometers, where the ratio of emission intensities from the two different lanthanides changes with temperature. This allows for self-referencing temperature measurements.

Catalysis and Industrial Chemical Processes

Metal complexes of β-diketones are well-established as versatile catalysts in a range of organic transformations. The specific ligand, 3,5-Octanedione, 2,2,7-trimethyl-, with its bulky tert-butyl and isopropyl groups, can influence the steric and electronic environment of a coordinated metal center, thereby tuning its catalytic activity and selectivity. While direct research on the catalytic applications of metal-3,5-octanedionate, 2,2,7-trimethyl- complexes is limited in publicly available literature, their potential can be inferred from the well-documented catalytic behavior of other metal β-diketonate complexes.

Role as Polymerization Catalysts

Metal complexes, particularly those of transition metals, are fundamental to the production of polymers. While specific studies on the use of 3,5-Octanedione, 2,2,7-trimethyl- complexes in polymerization are not extensively documented, the broader class of metal β-diketonates has shown promise. These complexes can act as initiators or catalysts in various polymerization reactions, including the polymerization of olefins and cyclic esters. The ligand structure can impact the stereochemistry and molecular weight distribution of the resulting polymer. For instance, the steric bulk of the 2,2,7-trimethyl-3,5-octanedionate ligand could potentially lead to the formation of polymers with specific tacticities.

Table 1: Potential Metal Centers for Polymerization Catalysis with 3,5-Octanedione, 2,2,7-trimethyl-

| Metal | Potential Polymerization Application | Plausible Mechanism |

| Titanium (Ti) | Olefin Polymerization | Coordination-insertion |

| Zirconium (Zr) | Olefin Polymerization | Coordination-insertion |

| Aluminum (Al) | Ring-Opening Polymerization of Lactones | Coordination-insertion |

| Zinc (Zn) | Ring-Opening Polymerization of Lactones | Coordination-insertion |

Applications in Olefin Oxidation and Oligomerization Catalysis

The selective oxidation and oligomerization of olefins are crucial industrial processes. Metal complexes often serve as catalysts in these reactions, and β-diketonate ligands can stabilize the metal center in various oxidation states, facilitating the catalytic cycle. For example, manganese, cobalt, and iron complexes with β-diketone ligands are known to catalyze the oxidation of olefins. The bulky nature of the 2,2,7-trimethyl-3,5-octanedionate ligand might enhance the selectivity of such reactions by controlling the access of the substrate to the metal center.

In olefin oligomerization, which involves the controlled formation of short-chain polymers, nickel and chromium complexes have been extensively studied. The ligand framework plays a critical role in determining the length of the oligomer chains. The specific steric and electronic properties endowed by 3,5-octanedione, 2,2,7-trimethyl- could potentially lead to catalysts with high selectivity for desired oligomers like dimers, trimers, or tetramers.

Utilization in Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a significant reaction for the synthesis of organosilicon compounds. Platinum complexes are traditionally used as catalysts, but research into more abundant and less expensive metals is ongoing. Rhodium and iridium complexes with β-diketonate ligands have shown catalytic activity in hydrosilylation reactions. The electron-donating properties of the β-diketonate ligand can influence the reactivity of the metal center, potentially leading to more efficient or selective catalysts. The use of 3,5-octanedione, 2,2,7-trimethyl- as a ligand could offer a way to fine-tune the catalytic performance of such complexes.

Supercritical Fluid Extraction (SFE) of Metal Ions